Stereochemical Definition: (Z)-Isomer vs. (E)-Isomer
The defining feature of CAS 70526-06-6 is its (Z)-configuration, which is structurally distinct from its (E)-isomer (CAS 54716-02-8) [1][2]. This difference is encoded in their InChIKeys: MSOQKPXSIHLODG-HJWRWDBZSA-N for the (Z)-isomer and MSOQKPXSIHLODG-CMDGGOBGSA-N for the (E)-isomer [1][2]. The (Z)-geometry imposes a different spatial orientation of the pyrrolidine and ester groups around the double bond, which is known to influence the stereochemical outcome of reactions like diastereoselective reductions of β-enamino esters [3].
| Evidence Dimension | Molecular Geometry / Stereochemistry |
|---|---|
| Target Compound Data | Z-isomer (cis) |
| Comparator Or Baseline | E-isomer (trans) |
| Quantified Difference | Distinct chemical entities with different InChIKeys [1][2] |
| Conditions | N/A (Inherent molecular property) |
Why This Matters
Procuring the correct isomer is non-negotiable for stereoselective synthesis; using the wrong one will likely lead to a different diastereomer or product mixture, compromising the entire research workflow.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 736204, Ethyl 3-pyrrolidinocrotonate. Accessed April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 736203, Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate. Accessed April 2026. View Source
- [3] David, O., et al. Chiral heterocyclic β-enamino esters: convenient synthesis and diastereoselective reduction. Tetrahedron Letters, 2003, 44(33), 6217-6220. View Source
